Cas no 628-56-8 (1-Propene,2-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-)

1-Propene,2-methyl-3-[(2-methyl-2-propen-1-yl)oxy]- is a specialized organic compound featuring a reactive propene backbone with a methyl-substituted propenyloxy functional group. This structure imparts versatility in synthetic applications, particularly in polymer chemistry and cross-linking reactions. The presence of both alkene and ether moieties enhances its utility as a monomer or intermediate in the production of modified resins, adhesives, and coatings. Its dual functionality allows for controlled reactivity under mild conditions, facilitating tailored molecular architectures. The compound’s stability and compatibility with various catalysts make it suitable for precision synthesis. Careful handling is recommended due to its potential sensitivity to polymerization initiators.
1-Propene,2-methyl-3-[(2-methyl-2-propen-1-yl)oxy]- structure
628-56-8 structure
Product Name:1-Propene,2-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-
CAS No:628-56-8
MF:C8H14O
MW:126.196162700653
CID:505008
Update Time:2026-04-29

1-Propene,2-methyl-3-[(2-methyl-2-propen-1-yl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propene,2-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-
    • 2-methyl-3-(2-methylprop-2-enoxy)prop-1-ene
    • DIMETHALLYL ETHER
    • 2-Methyl-3-[(2-methyl-2-propenyl)oxy]-1-propene
    • Bis(2-methallyl) ether
    • bis-(2-methyl-allyl) ether
    • isopropenylmethyl ether
    • methallyl ether

Computed Properties

  • Exact Mass: 126.10400
  • Monoisotopic Mass: 126.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6

Experimental Properties

  • Density: 0.805
  • Boiling Point: 146.9°C at 760 mmHg
  • Flash Point: 28.7°C
  • Refractive Index: 1.423
  • PSA: 9.23000
  • LogP: 2.15520

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Additional information on 1-Propene,2-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-

Comprehensive Overview of 1-Propene, 2-methyl-3-[(2-methyl-2-propen-1-yl)oxy] (CAS No. 628-56-8)

1-Propene, 2-methyl-3-[(2-methyl-2-propen-1-yl)oxy], also known by its CAS number 628-56-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a propene backbone with a substituted methoxy group. The chemical formula of this compound is C9H16O, and it has a molecular weight of approximately 144.22 g/mol. The compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity and functional groups.

The structure of 1-Propene, 2-methyl-3-[(2-methyl-2-propen-1-yl)oxy] is particularly noteworthy. The presence of the methoxy group (OCH3) attached to the propene backbone introduces significant chemical reactivity and functional versatility. This structure allows the compound to participate in a wide range of chemical reactions, including nucleophilic substitution, elimination, and addition reactions. These properties make it an essential building block in the synthesis of more complex molecules.

In recent years, there has been increasing interest in the use of 1-Propene, 2-methyl-3-[(2-methyl-2-propen-1-yl)oxy] in pharmaceutical research. One notable application is in the development of drug delivery systems. The compound's ability to form stable derivatives and its solubility properties make it an attractive candidate for enhancing the bioavailability and efficacy of various drugs. For instance, researchers have explored its use in prodrug strategies, where the compound is designed to be converted into an active drug form within the body through metabolic processes.

The synthesis of 1-Propene, 2-methyl-3-[(2-methyl-2-propen-1-yl)oxy] can be achieved through several methods. One common approach involves the reaction of 3-butenol with methyl propenyl ether under appropriate conditions. This reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product with high yield and purity. Advanced techniques such as microwave-assisted synthesis have also been employed to optimize the reaction conditions and improve efficiency.

The physical properties of 1-Propene, 2-methyl-3-[(2-methyl-2-propen-1-yl)oxy] are well-documented. It is a colorless liquid at room temperature with a characteristic odor. The compound has a boiling point around 95°C and a melting point below -50°C. Its density is approximately 0.85 g/cm³ at 20°C, and it has moderate solubility in water but is highly soluble in organic solvents such as ethanol and acetone. These properties make it suitable for various industrial applications where solubility and volatility are critical factors.

In terms of safety, while 1-Propene, 2-methyl-3-[(2-methyl-2-propen-1-yloxy)] is not classified as a hazardous substance under most regulatory frameworks, it is important to handle it with care due to its flammability and potential for skin and eye irritation. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in well-ventilated areas away from sources of ignition.

The environmental impact of 1-Propene, 2-methyl-3-[ (2-methyl - 2 - propen - 1 - yl ) oxy ] has also been studied. While it is not considered highly toxic to aquatic life, care should be taken to prevent its release into the environment to avoid potential ecological impacts. Best practices for waste disposal and environmental management are recommended to ensure sustainable use.

In conclusion, 1-Propene, 2-methyl - 3 - [ ( 2 - methyl - 2 - propen - 1 - yl ) oxy ] (CAS No. 628 - 56 - 8) is a versatile and important compound with significant applications in organic chemistry and pharmaceutical research. Its unique structure and properties make it an invaluable component in the synthesis of advanced materials and pharmaceuticals. Ongoing research continues to explore new applications and optimization methods for this compound, further solidifying its importance in the scientific community.

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